molecular formula C11H4ClF6NO B1605954 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline CAS No. 503148-24-1

4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline

Cat. No.: B1605954
CAS No.: 503148-24-1
M. Wt: 315.6 g/mol
InChI Key: UXLVWJGHJDXMKP-UHFFFAOYSA-N
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Description

4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C11H5ClF6NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes both chloro and trifluoromethoxy groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the chloro group: Chlorination of the quinoline core can be performed using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Introduction of the trifluoromethoxy group: This step can be achieved through nucleophilic substitution reactions using trifluoromethoxide (CF3O-) as the nucleophile.

    Introduction of the trifluoromethyl group: This can be done using reagents like trifluoromethyl iodide (CF3I) in the presence of a base.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.

Chemical Reactions Analysis

4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of partially or fully reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.

Scientific Research Applications

4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The presence of the chloro and trifluoromethoxy groups enhances its ability to interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline can be compared with other quinoline derivatives, such as:

    4-Chloroquinoline: Lacks the trifluoromethoxy and trifluoromethyl groups, making it less versatile in certain applications.

    6-Trifluoromethoxyquinoline: Lacks the chloro and trifluoromethyl groups, which may affect its reactivity and biological activity.

    2-Trifluoromethylquinoline: Lacks the chloro and trifluoromethoxy groups, leading to different chemical and biological properties.

The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4ClF6NO/c12-7-4-9(10(13,14)15)19-8-2-1-5(3-6(7)8)20-11(16,17)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLVWJGHJDXMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C(=CC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4ClF6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347974
Record name 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503148-24-1
Record name 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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